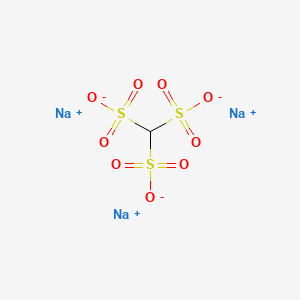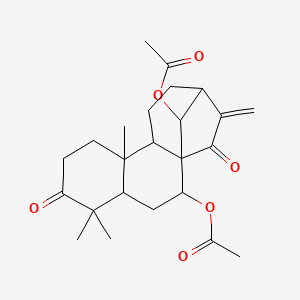
Sodium methanetrisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methanetrisulfonate is a chemical compound with the formula CH5NaO9S3. It is a white crystalline powder known for its applications in various industries.
Métodos De Preparación
The preparation of sodium methanetrisulfonate typically involves the reaction of methanetrisulfonic acid with a stoichiometric amount of sodium hydroxide. This reaction is carried out under controlled conditions to ensure the complete neutralization of the acid, resulting in the formation of this compound. Industrial production methods may involve the use of large-scale reactors and continuous processing techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
Sodium methanetrisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
Sodium methanetrisulfonate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including esterification and transesterification processes. In biology, it is employed in the synthesis of biologically active compounds and as a stabilizer in the production of polymers. In medicine, it is used in the formulation of pharmaceuticals and as a reagent in diagnostic assays. In industry, it finds applications in electroplating, as a stabilizer in polymer production, and in the synthesis of fine chemicals .
Mecanismo De Acción
The mechanism of action of sodium methanetrisulfonate involves its ability to act as a strong acid catalyst. It facilitates various chemical transformations by providing a highly acidic environment that promotes the formation of reactive intermediates. The molecular targets and pathways involved in its action depend on the specific reaction being catalyzed. For example, in esterification reactions, it protonates the carbonyl group of the ester, making it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Sodium methanetrisulfonate can be compared with other similar compounds, such as sodium methanesulfonate and sodium sulfonate. While all these compounds contain sulfonate groups, this compound is unique due to its trisulfonate structure, which provides enhanced reactivity and stability in various chemical reactions. Other similar compounds include sodium sulfinates, which are used as sulfonylating agents in organic synthesis .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique trisulfonate structure and strong acidic properties make it an effective catalyst and reagent in various chemical reactions. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively in their work.
Propiedades
Fórmula molecular |
CHNa3O9S3 |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
trisodium;methanetrisulfonate |
InChI |
InChI=1S/CH4O9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3 |
Clave InChI |
JWLDKEPWWPTYLJ-UHFFFAOYSA-K |
SMILES canónico |
C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)

![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)
![2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)
![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)


![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)
